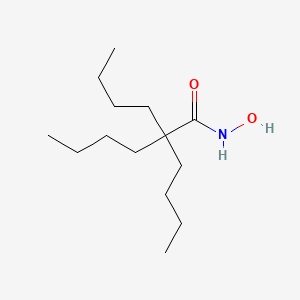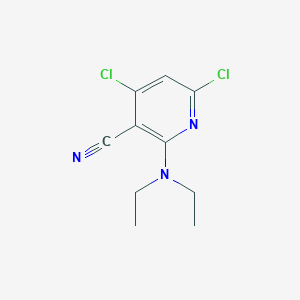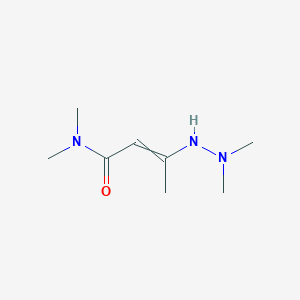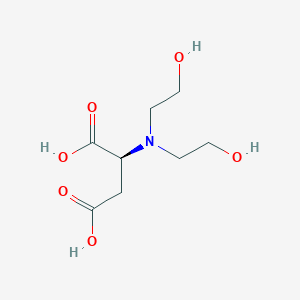
1-(Decyloxy)-2-isocyanatobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Decyloxy)-2-isocyanatobenzene is an organic compound characterized by the presence of a decyloxy group attached to a benzene ring, which also bears an isocyanate functional group
Métodos De Preparación
The synthesis of 1-(Decyloxy)-2-isocyanatobenzene typically involves the reaction of 1-(decyloxy)-2-nitrobenzene with a reducing agent to form the corresponding amine, followed by treatment with phosgene or a similar reagent to introduce the isocyanate group. The reaction conditions often require careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions.
Synthetic Route:
Reduction of 1-(decyloxy)-2-nitrobenzene: This step involves the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Formation of the isocyanate group: The resulting amine is then treated with phosgene or a phosgene equivalent under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with additional steps to ensure purity and yield optimization. Techniques such as continuous flow reactors and advanced purification methods may be employed.
Análisis De Reacciones Químicas
1-(Decyloxy)-2-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Polymerization: The isocyanate group can react with polyols to form polyurethanes, which are valuable materials in the production of foams, elastomers, and coatings.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Polyols: Used in the formation of polyurethanes.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Aplicaciones Científicas De Investigación
1-(Decyloxy)-2-isocyanatobenzene has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials such as polyurethanes, which have applications in coatings, adhesives, and foams.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Research: Potential use in the development of bioactive compounds and drug delivery systems.
Industrial Applications: Utilized in the production of specialty chemicals and polymers.
Mecanismo De Acción
The mechanism of action of 1-(Decyloxy)-2-isocyanatobenzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of ureas, carbamates, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
1-(Decyloxy)-2-isocyanatobenzene can be compared with other isocyanate-containing compounds such as:
Phenyl isocyanate: Similar in reactivity but lacks the decyloxy group, which can influence solubility and reactivity.
Hexyl isocyanate: Contains a shorter alkyl chain, affecting its physical properties and applications.
Octyl isocyanate: Intermediate in chain length, offering a balance between reactivity and physical properties.
Uniqueness: The presence of the decyloxy group in this compound imparts unique solubility and reactivity characteristics, making it suitable for specific applications where longer alkyl chains are beneficial.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable building block for the synthesis of advanced materials and bioactive compounds. Further research into its applications and mechanisms of action will continue to uncover new uses and benefits of this intriguing compound.
Propiedades
Número CAS |
55792-41-1 |
|---|---|
Fórmula molecular |
C17H25NO2 |
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
1-decoxy-2-isocyanatobenzene |
InChI |
InChI=1S/C17H25NO2/c1-2-3-4-5-6-7-8-11-14-20-17-13-10-9-12-16(17)18-15-19/h9-10,12-13H,2-8,11,14H2,1H3 |
Clave InChI |
TVPLEMAWBVHZAR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=CC=CC=C1N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [(2,2-dibromocyclopropyl)thio]-](/img/structure/B14645256.png)
![1,3-Bis[(oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14645268.png)












